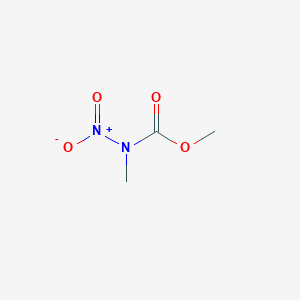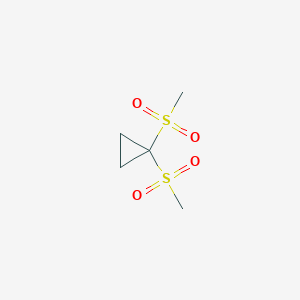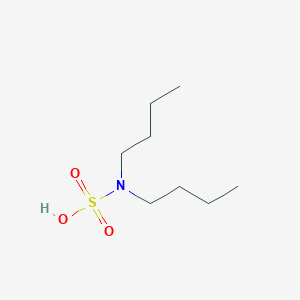
Dibutylsulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylsulfamic acid is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of two butyl groups attached to the nitrogen atom of the sulfamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylsulfamic acid typically involves the reaction of sulfamic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sulfamic acid+Butylamine→Dibutylsulfamic acid
The reaction is usually conducted in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
化学反应分析
Types of Reactions
Dibutylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield dibutylsulfonic acid, while reduction may produce dibutylamine.
科学研究应用
Dibutylsulfamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals, surfactants, and other industrial products.
作用机制
The mechanism of action of dibutylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds.
相似化合物的比较
Similar Compounds
Butylsulfamic acid: Similar to dibutylsulfamic acid but with only one butyl group.
Diethylsulfamic acid: Contains two ethyl groups instead of butyl groups.
Dipropylsulfamic acid: Contains two propyl groups instead of butyl groups.
Uniqueness
This compound is unique due to the presence of two butyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other sulfamic acids and allows for unique applications in various fields.
属性
CAS 编号 |
90225-81-3 |
|---|---|
分子式 |
C8H19NO3S |
分子量 |
209.31 g/mol |
IUPAC 名称 |
dibutylsulfamic acid |
InChI |
InChI=1S/C8H19NO3S/c1-3-5-7-9(8-6-4-2)13(10,11)12/h3-8H2,1-2H3,(H,10,11,12) |
InChI 键 |
BAQKWXACUNEBOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


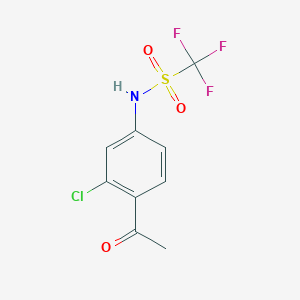
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)

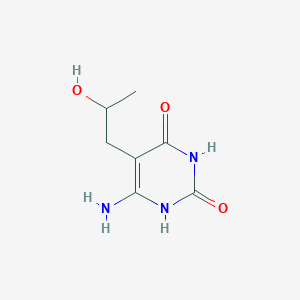
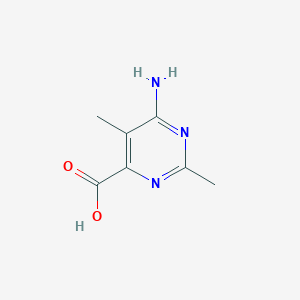

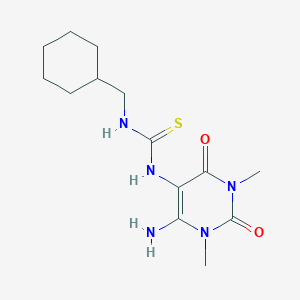
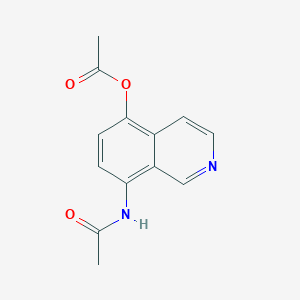
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
